molecular formula C16H18N6O B5405987 5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5405987
M. Wt: 310.35 g/mol
InChI Key: HCJBGFOJFCXBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to act on various cellular targets, including DNA, RNA, and proteins. It has been proposed that the compound inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of cell growth. It has also been shown to inhibit the replication of viruses, leading to the inhibition of viral infection. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

The use of 5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments has various advantages and limitations. The compound is readily available and can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is well understood. However, the compound is highly toxic and must be handled with care. In addition, its use in lab experiments may be limited by its toxicity and potential side effects.

Future Directions

There are many potential future directions for the study of 5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One potential direction is the further study of its antibacterial, antifungal, and antiviral properties. Another potential direction is the development of new cancer treatments based on the compound. In addition, the compound may have potential use in environmental science as a pesticide. Further research is needed to fully understand the potential applications of this compound.
In conclusion, this compound is a compound with significant potential for use in various scientific research applications. Its antibacterial, antifungal, and antiviral properties, as well as its potential use in cancer treatment and agriculture, make it a compound of great interest. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-(4-morpholinyl)aniline with 5-methyl-1H-1,2,4-triazol-3-amine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to obtain the desired compound in high yield and purity.

Scientific Research Applications

5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer treatment, where it has been shown to inhibit cancer cell growth and induce apoptosis. In addition, this compound has been studied for its potential use in agriculture as a pesticide.

Properties

IUPAC Name

5-methyl-N-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12-10-15(22-16(19-12)17-11-18-22)20-13-2-4-14(5-3-13)21-6-8-23-9-7-21/h2-5,10-11,20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJBGFOJFCXBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the periplasmic nitrate reductase (Nap) system in Rhodobacter sphaeroides DSM158?

A1: Unlike many bacteria that utilize nitrate for respiration or assimilation, Rhodobacter sphaeroides DSM158 lacks the enzymes to further process nitrite, the product of nitrate reduction. Research suggests that the Nap system in this bacterium primarily functions in redox balancing. [, ] This means it helps the bacterium maintain a stable internal environment by utilizing nitrate as an alternative electron acceptor when other preferred options, like oxygen, are limited. This is particularly important during phototrophic growth on reduced substrates like butyrate, where the Nap system becomes crucial for maintaining proper electron flow. []

Q2: What is the role of NapF in the periplasmic nitrate reductase system?

A3: NapF is a cytoplasmic protein containing iron-sulfur clusters. Research indicates that NapF plays a critical role in the assembly of the essential [4Fe-4S] cluster within NapA, the catalytic subunit of the nitrate reductase. [] In the absence of NapF, the Rhodobacter sphaeroides DSM158 mutant strain cannot effectively reduce nitrate, highlighting the crucial role of NapF in the proper functioning of the Nap system. []

Q3: Can the Nap system in Rhodobacter sphaeroides DSM158 reduce other compounds besides nitrate?

A4: Research has shown that the purified periplasmic nitrate reductase enzyme from Rhodobacter sphaeroides DSM158 can also catalyze the reduction of other oxyanions, including chlorate, tellurite, selenate, and selenite. [] This suggests a potential for broader substrate specificity for this enzyme, possibly playing a role in detoxification mechanisms within the bacterium.

Q4: What are the potential implications of studying this bacterial nitrate reductase system?

A5: Understanding the regulation and function of the Nap system in Rhodobacter sphaeroides DSM158 can provide valuable insights into microbial nitrogen cycling and redox balancing in different environments. [] Additionally, exploring the enzyme's ability to reduce other oxyanions like tellurite and selenite [] can contribute to developing bioremediation strategies for environments contaminated with these toxic compounds.

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